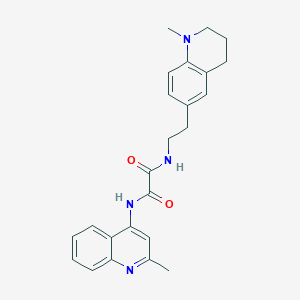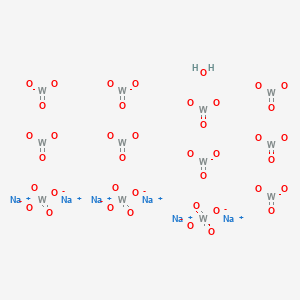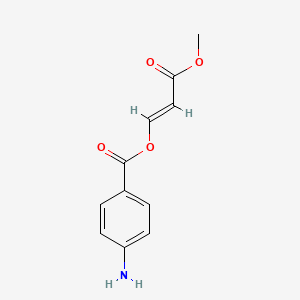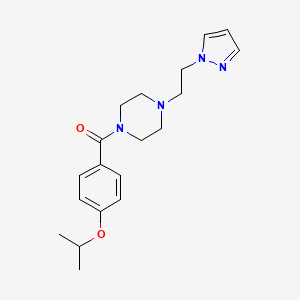
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide is a useful research compound. Its molecular formula is C24H26N4O2 and its molecular weight is 402.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Orexin Receptor Antagonism and Sleep Modulation
Research on tetrahydroquinoline derivatives, such as the blockade of orexin-1 receptors, has shown potential applications in sleep modulation. The study by Dugovic et al. (2009) demonstrates that orexin receptor antagonists, which share structural similarities with tetrahydroquinoline derivatives, can influence sleep patterns by altering monoamine release. This suggests a role for similar compounds in developing treatments for sleep disorders (Dugovic et al., 2009).
Dopamine Agonist Properties
Compounds within the tetrahydroquinoline family have been studied for their dopamine agonist properties. Jacob et al. (1981) synthesized and examined a series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines for their potential to mimic dopamine, indicating the utility of such compounds in exploring dopaminergic pathways and potential therapeutic applications for neurological disorders (Jacob et al., 1981).
Analgesic and Spasmolytic Properties
Brossi et al. (1960) reported on the synthesis of substituted 1-methyl-3,4-dihydro-isoquinolines and their analgesic and spasmolytic properties. This highlights the potential application of tetrahydroquinoline derivatives in developing new analgesic and antispasmodic medications (Brossi et al., 1960).
Anticancer Activity
The development of novel 1,2-bis-quinolinyl-1,4-naphthoquinones for ERK2 inhibition and cytotoxicity against cancer cell lines by Aly et al. (2018) suggests that tetrahydroquinoline derivatives could have significant applications in cancer research, including the identification of new chemotherapeutic agents (Aly et al., 2018).
Dopaminergic Neurotoxins
N-methylated tetrahydroisoquinolines, studied by Naoi et al. (1993), were found to exhibit structures similar to known dopaminergic neurotoxins. This research provides a biochemical basis for investigating Parkinson's disease and exploring potential therapeutic interventions (Naoi et al., 1993).
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-16-14-21(19-7-3-4-8-20(19)26-16)27-24(30)23(29)25-12-11-17-9-10-22-18(15-17)6-5-13-28(22)2/h3-4,7-10,14-15H,5-6,11-13H2,1-2H3,(H,25,29)(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWKZGLXEHLRMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCC3=CC4=C(C=C3)N(CCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B2834289.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2834293.png)



![1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2834300.png)

![5-({1-[(Tert-butoxy)carbonyl]piperidin-2-yl}methyl)-1,2-oxazole-3-carboxylic acid](/img/structure/B2834302.png)
![N-Methyl-N-[(2-methylphenyl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2834303.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide](/img/structure/B2834308.png)
![5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2834309.png)


